2-[(4-tert-butylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole
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Overview
Description
2-[(4-tert-butylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a tert-butylphenoxy group, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butylphenoxy Group: This step involves the reaction of the benzodiazole intermediate with 4-tert-butylphenol in the presence of a suitable base and a coupling agent.
Attachment of the Prop-2-yn-1-yl Group: The final step involves the alkylation of the benzodiazole derivative with propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-butylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-[(4-tert-butylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another compound with a tert-butyl group and phenolic structure.
4-tert-Butylphenol: A simpler compound with a tert-butyl group attached to a phenol ring.
Uniqueness
2-[(4-tert-butylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to the combination of its benzodiazole ring, tert-butylphenoxy group, and prop-2-yn-1-yl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 2,6-di-tert-butyl-4-methylphenol or 4-tert-butylphenol.
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C21H22N2O/c1-5-14-23-19-9-7-6-8-18(19)22-20(23)15-24-17-12-10-16(11-13-17)21(2,3)4/h1,6-13H,14-15H2,2-4H3 |
InChI Key |
PHGBYAUKWCAKDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC#C |
Origin of Product |
United States |
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